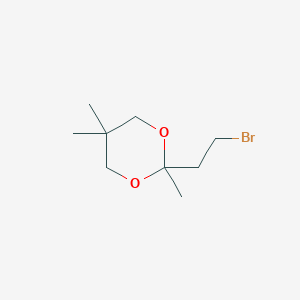

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Description

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a brominated 1,3-dioxane derivative characterized by a 2-bromoethyl substituent at position 2 and methyl groups at positions 2, 5, and 5. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluoropharmaceuticals and bioactive molecules. Its bromine atom enhances reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks . Structural studies of related dioxanes highlight the influence of substituents on conformational stability, with bromine contributing to steric and electronic effects .

Properties

IUPAC Name |

2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-8(2)6-11-9(3,4-5-10)12-7-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWLDQSQVWEZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380712 | |

| Record name | 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87842-52-2 | |

| Record name | 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Overview

The preparation of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane typically involves the acid-catalyzed reaction of methyl vinyl ketone with neopentanediol in the presence of hydrogen bromide to introduce the bromoethyl group and form the dioxane ring system. The synthesis is carried out under controlled conditions to ensure high selectivity and yield.

Reaction Mechanism Insights

- The process begins with the electrophilic addition of hydrogen bromide to methyl vinyl ketone, forming a bromo-substituted intermediate.

- Subsequent ketalization occurs between the ketone functionality and neopentanediol, facilitated by acid catalysis (p-toluenesulfonic acid).

- Triethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards ketal formation.

- The bromine atom is introduced specifically at the 2-bromoethyl side chain, ensuring selective substitution.

Data Table Summarizing the Preparation

| Step | Reagents/Conditions | Quantity (mol/g) | Time | Yield (%) | Product State | Notes |

|---|---|---|---|---|---|---|

| Bromination of methyl vinyl ketone | Methyl vinyl ketone, HBr gas, DCM, indicator | 2.00 mol, anhydrous HBr | Until indicator changes color | N/A | Yellow solution | Indicator: dicinnamalacetone |

| Ketalization and ring formation | Neopentanediol, triethyl orthoformate, p-TsOH | 2.00 mol each, 0.67 g catalyst | 1–2 hours at RT | 54 | Clear colorless oil | Stirring at room temperature |

| Workup and purification | Saturated NaHCO3 wash, extraction, drying | N/A | N/A | N/A | Purified product | Vacuum distillation at 65°C/0.3 mmHg |

Alternative Preparation Notes

- A related compound, 2-(2-bromoethyl)-1,3-dioxane (without the trimethyl substitution), can be prepared similarly by reacting acrolein with 1,3-propanediol and hydrogen bromide under acid catalysis, yielding about 65% of product after vacuum distillation.

- The use of triethyl orthoformate in the methyl vinyl ketone route helps in stabilizing the ketal and improving yield.

Research Findings and Applications

- The compound has been used as a model substance in polymer film studies for controlled release applications, indicating its stability and suitability for incorporation into polymer matrices.

- It serves as a precursor in the synthesis of chiral tetrahydroquinolines and other bicyclic compounds, demonstrating its versatility in complex organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

Substitution: Products include amine derivatives, thioethers, and ethers.

Oxidation: Products include alcohols and ketones.

Reduction: Products include ethyl derivatives and alkanes.

Scientific Research Applications

Material Science Applications

1.1 Polymer Modification

The compound has been utilized in the modification of polymers to enhance their properties. For instance, it has been incorporated into poly(D,L-lactide) (PDLLA) films to study its effects on biofilm formation. The incorporation of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane demonstrated a controlled release mechanism that could inhibit bacterial adhesion and biofilm formation on biomaterials .

Table 1: Properties of PDLLA Films with this compound

| Composition | Release Mechanism | Inhibition Effect |

|---|---|---|

| 5% w/w 2-(2-bromoethyl)... | Diffusion-controlled | Moderate |

| 1% w/w 3-butyl-5-(bromomethylene)... | Diffusion-controlled | Significant |

Biochemical Applications

2.1 Antibacterial Properties

In biochemical research, the compound has shown potential as an antibacterial agent. Its ability to inhibit quorum sensing (QS) mechanisms in bacteria has been investigated. By incorporating this compound into films used for medical applications, researchers have observed a reduction in bacterial colonization on surfaces .

Case Study: Quorum Sensing Inhibition

A study demonstrated that films containing this compound effectively reduced the adhesion of Staphylococcus aureus and Staphylococcus epidermidis. The release kinetics indicated a diffusion-controlled release profile with a release exponent around 0.5, suggesting a consistent release rate over time .

Electrochemical Applications

3.1 Solid-State Polymer Electrolytes

Recent innovations have explored the use of this compound in the development of solid-state polymer electrolytes for batteries. The compound serves as a solvent in the formation of polymer electrolytes that exhibit improved ionic conductivity and stability compared to traditional electrolytes .

Table 2: Comparison of Ionic Conductivity in Solid-State Electrolytes

| Electrolyte Type | Ionic Conductivity (S/cm) | Stability (Days) |

|---|---|---|

| Conventional Polymer Electrolyte | 0.01 | 30 |

| Dioxane-Based Polymer Electrolyte | 0.05 | 60 |

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is particularly useful in organic synthesis and pharmaceutical applications, where the compound can modify the structure and function of target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Olfactory and Environmental Impact

- Odor Profiles : While TMD and 2EDD (2-ethyl-5,5-dimethyl-1,3-dioxane) impart unpleasant odors in water at trace levels , the cyclohexenyl-substituted dioxane in enhances floral fragrances, demonstrating how substituent bulkiness modulates olfactory properties .

- Environmental Persistence: Non-halogenated dioxanes like TMD are prone to environmental persistence and odor issues, whereas halogenated derivatives (e.g., bromoethyl or chloropropyl) are more likely to degrade into reactive intermediates .

Conformational and Stability Studies

- Steric Effects : The 2-bromoethyl group introduces steric hindrance, influencing chair conformations in the dioxane ring. Comparative studies of 5,5-bis(bromomethyl) derivatives reveal increased conformational rigidity due to bulky substituents .

- Thermal Stability: Halogenated dioxanes generally exhibit lower thermal stability than non-halogenated analogs, as seen in the decomposition pathways of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane during distillation .

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane is with a molecular weight of approximately 215.14 g/mol. The presence of the bromoethyl group suggests potential electrophilic reactivity, which may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H17BrO2 |

| Molecular Weight | 215.14 g/mol |

| Structure | Dioxane with bromoethyl group |

Biological Activity Overview

Although direct studies on this compound are scarce, compounds with similar structures often exhibit various biological activities:

- Antimicrobial Activity : Brominated compounds are known for their antimicrobial properties. For instance, brominated dioxanes have been reported to possess activity against various bacterial strains .

- Potential as Drug Precursors : The electrophilic nature of the bromoethyl group may allow for reactions with nucleophiles in biological systems, potentially leading to the formation of biologically active derivatives.

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that derivatives of bromoalkanes exhibit significant antibacterial activity. For example, a study found that a bromoethyl indole derivative showed enhanced activity against Gram-positive bacteria while being inactive against Gram-negative strains . This suggests that similar derivatives of this compound could also possess selective antibacterial properties.

- Synthesis and Reactivity : The synthesis of related compounds has demonstrated that the incorporation of brominated groups can enhance reactivity towards nucleophiles. This property is crucial for developing new drugs or therapeutic agents .

- Biofilm Formation Inhibition : A study on antimicrobial agents indicated that polymers containing brominated dioxanes can inhibit biofilm formation on surfaces. This property is particularly important in medical applications where biofilm-related infections pose significant challenges .

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or acetal formation. For example, equimolar quantities of 7-azaindole and substituted phenacyl halide are reacted in acetone under stirring at room temperature for 2–3 hours. Reaction progress is monitored via TLC (CHCl₃-MeOH solvent system). Purification involves recrystallization from ethanol or solvent mixtures to remove unreacted starting materials . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction rates.

- Temperature : Room temperature minimizes side reactions.

- Purification : Multiple recrystallizations improve purity and yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Identifies the bromoethyl group (δ ~3.45 ppm for CH₂Br in ¹H NMR) and dioxane ring protons (δ 3.80–4.15 ppm). The 2,5,5-trimethyl groups appear as singlets (δ ~1.38 ppm) .

- IR Spectroscopy : Absorptions at ~1250 cm⁻¹ (C-O-C stretching) and ~650 cm⁻¹ (C-Br stretching) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How does the steric environment of the dioxane ring influence the reactivity of the bromoethyl group in nucleophilic substitution reactions?

The 2,5,5-trimethyl substituents create significant steric hindrance, slowing nucleophilic attacks on the bromoethyl group. This is evident in reduced reaction rates with bulky nucleophiles (e.g., tert-butoxide). Computational studies (e.g., B3LYP/6-31G**) suggest that the dioxane ring’s chair conformation further stabilizes the transition state, but steric clashes with methyl groups increase activation energy .

Q. What strategies mitigate decomposition or side reactions during storage or under acidic/basic conditions?

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Acidic conditions : Avoid prolonged exposure to strong acids, which cleave the dioxane ring. Use mild proton sources (e.g., acetic acid) if necessary.

- Basic conditions : Employ aprotic solvents (e.g., THF) to limit base-induced elimination reactions .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Discrepancies often arise from impurities or instrumental variability. Solutions include:

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis, particularly for antiviral agents?

The bromoethyl group serves as a versatile alkylating agent. For example, it is a key intermediate in synthesizing EIDD-2801 (a SARS-CoV-2 antiviral candidate), where it facilitates coupling reactions to form pyrrolidine-based scaffolds . Its stability under mild conditions makes it ideal for multi-step syntheses .

Q. What in silico methods predict the compound’s reactivity or stability before experimental synthesis?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., B3LYP/6-31G** level for conformational analysis) .

- Molecular Dynamics (MD) : Simulates solvent effects on stability.

- QSPR/QSAR : Predicts physicochemical properties (e.g., logP, solubility) for reaction optimization .

Q. What isotopic labeling techniques could elucidate its participation in Suzuki couplings or cross-coupling reactions?

- Deuterium labeling : Track hydrogen migration in mechanistic studies via ²H NMR.

- ¹³C-labeled substrates : Monitor bond formation in C-C couplings using ¹³C NMR .

- Radioisotopes (e.g., ¹⁴C) : Quantify reaction efficiency in tracer studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.